3-Acetoxy-2'-iodobenzophenone
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Acetoxy-2'-iodobenzophenone often involves the use of hypervalent iodine reagents. For instance, (diacetoxy)iodobenzene (PIDA) is used for the oxidative C-H amination of imidazopyridines, suggesting that similar reagents might be applicable for synthesizing 3-Acetoxy-2'-iodobenzophenone derivatives . Additionally, the use of iodobenzene catalysis in the presence of m-chloroperbenzoic acid for the alpha-acetoxylation of ketones indicates a potential pathway for introducing acetoxy groups onto an iodobenzene ring .
Molecular Structure Analysis
While the molecular structure of 3-Acetoxy-2'-iodobenzophenone is not directly analyzed in the papers, the structural analysis of related compounds can provide insights. For example, the synthesis of 3-hydroxy-2-acetylbenzo[b]thiophene imines and their structural analysis through UV, IR, and NMR spectroscopy can offer a comparison for the expected spectroscopic properties of 3-Acetoxy-2'-iodobenzophenone .
Chemical Reactions Analysis
The papers describe various chemical reactions involving iodobenzene derivatives and acetoxy groups. The oxidative C-H amination using PIDA , the dehydrogenation of tetrahydro-β-carbolines , and the selective synthesis of 2-aminobenzimidazoles all involve iodine(III) compounds, which could be relevant to the reactivity of 3-Acetoxy-2'-iodobenzophenone. The iodobenzene-catalyzed alpha-acetoxylation of ketones is particularly relevant, as it suggests that 3-Acetoxy-2'-iodobenzophenone could potentially act as a catalyst or intermediate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Acetoxy-2'-iodobenzophenone can be inferred from related compounds. The synthesis of hyperbranched polyesters using 3,5-diacetoxybenzoic acid indicates that acetoxybenzoic acids can participate in polymerization reactions, which may also be true for 3-Acetoxy-2'-iodobenzophenone. The solubility and molecular weight distribution of the resulting polymers provide a basis for predicting the behavior of 3-Acetoxy-2'-iodobenzophenone in similar conditions.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of novel benzamide compounds .
Summary of the Application
Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . “3-Acetoxy-2’-iodobenzophenone” is used as a starting material in the synthesis of these benzamide compounds .
Methods of Application or Experimental Procedures
A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent . The 2,3-Dimethoxybenzamides were obtained in yields of 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .
Results or Outcomes Obtained
The synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Safety And Hazards
properties
IUPAC Name |
[3-(2-iodobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZFCLFOAVAZML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641635 |
Source
|
Record name | 3-(2-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2'-iodobenzophenone | |
CAS RN |
890099-63-5 |
Source
|
Record name | 3-(2-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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